An In-depth Technical Guide to the Physicochemical Properties of Methyl Eichlerianate
An In-depth Technical Guide to the Physicochemical Properties of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate is a naturally occurring triterpenoid, a class of organic compounds widely distributed in plants and known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of Methyl eichlerianate, alongside available information on its biological activities and the experimental protocols relevant to its study. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the known information and provides context based on related compounds and general methodologies.
Physicochemical Properties
The fundamental physicochemical properties of Methyl eichlerianate are summarized below. It is important to note that while some data are readily available from supplier specifications, other key metrics such as melting and boiling points have not been extensively reported in scientific literature.
Table 1: Summary of Physicochemical Data for Methyl Eichlerianate
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₂O₄ | [1][2] |
| Molecular Weight | 488.753 g/mol | [1] |
| Physical Description | Powder | [1] |
| Purity | 95% - 99% | [1] |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported |
Spectral Data
Spectroscopic techniques are crucial for the identification and structural elucidation of natural products like Methyl eichlerianate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectral data for Methyl eichlerianate are not detailed in the available search results, it is a primary method for its identification.[1] For triterpenoids, ¹H NMR spectra typically show characteristic signals for methyl groups as singlets in the upfield region, olefinic protons in the downfield region, and protons attached to carbons bearing heteroatoms. ¹³C NMR spectra are instrumental in determining the carbon skeleton and the position of functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Methyl eichlerianate, confirming its molecular formula.[1]
Infrared (IR) Spectroscopy
The IR spectrum of a methyl ester of a triterpenoid would be expected to show characteristic absorption bands for C-H stretching of alkane groups, a strong C=O stretching band for the ester functional group (typically around 1735-1750 cm⁻¹), and C-O stretching bands.
UV-Vis Spectroscopy
The UV-Vis spectrum would depend on the presence of chromophores within the molecule. For many triterpenoids without extended conjugated systems, the UV absorption is often in the lower wavelength region.
Experimental Protocols
Isolation and Purification of Triterpenoids from Cabralea eichleriana
While a specific protocol for Methyl eichlerianate is not available, a general workflow for the isolation of triterpenoids from plant material can be described. This serves as a foundational methodology for researchers.
Diagram 1: General Workflow for Triterpenoid Isolation
Methodology:
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Collection and Preparation of Plant Material: The seeds of Cabralea eichleriana are collected, dried, and ground into a fine powder to increase the surface area for extraction.
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Solvent Extraction: The powdered plant material is subjected to extraction with a series of solvents of increasing polarity, such as hexane, chloroform, and methanol, to isolate compounds with different polarities.
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Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system with solvents like hexane and ethyl acetate is typically used to separate the mixture into fractions.
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Purification: Fractions containing the compound of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure Methyl eichlerianate.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of Methyl eichlerianate are not prominent in the literature. However, the broader class of triterpenoids, particularly those from the Meliaceae family, are known to possess cytotoxic and anti-inflammatory properties. The potential mechanisms of action often involve the modulation of key cellular signaling pathways.
Potential Cytotoxic Activity
Triterpenoids isolated from the Meliaceae family have demonstrated cytotoxic effects against various cancer cell lines. While data for Methyl eichlerianate is unavailable, related compounds have shown promise. For instance, other tetranortriterpenoids isolated from Cabralea eichleriana have been studied, suggesting that this plant is a source of bioactive molecules.
Potential Anti-inflammatory Activity
Pentacyclic triterpenoids are recognized for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.
Diagram 2: Potential Anti-inflammatory Signaling Pathways
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NF-κB Pathway: Many triterpenoids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
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MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Some triterpenoids have been shown to modulate this pathway, leading to anti-inflammatory effects.
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Akt Pathway: The Akt (Protein Kinase B) signaling pathway is involved in cell survival and proliferation, and its modulation by triterpenoids can contribute to both anti-inflammatory and anti-cancer effects.
Conclusion
Methyl eichlerianate is a triterpenoid with a defined chemical formula and molecular weight. While detailed physicochemical and biological data are currently sparse in the public domain, its structural class and origin from Cabralea eichleriana suggest potential for cytotoxic and anti-inflammatory activities. Further research is warranted to fully characterize this compound, including the determination of its melting point, boiling point, and solubility, as well as to elucidate its specific biological mechanisms of action and effects on cellular signaling pathways. The methodologies and contextual information provided in this guide offer a solid foundation for future investigations into this promising natural product.
